1-(3-Bromomethyl-phenyl)-ethanone
Overview
Description
Scientific Research Applications
Photoremovable Protecting Group for Carboxylic Acids
1-[2-(2-Hydroxyalkyl)phenyl]ethanone, a derivative of 1-(3-Bromomethyl-phenyl)-ethanone, serves as a novel photoremovable protecting group for carboxylic acids. This group can protect various carboxylic acids and release them upon photolysis in 70-85% isolated yields. This application is significant in organic synthesis where protecting groups are essential for selective reactions in multi-step processes (Atemnkeng et al., 2003).
Antimicrobial Properties
Ethanone 1-(2-hydroxy-5-methyl phenyl), closely related to this compound, demonstrates antimicrobial properties. Molecular docking studies reveal its potential to bind effectively with proteins in Staphylococcus aureus, indicating its potential use in treating bacterial infections (Medicharla SRI SATYA, S. B. V., & Aiswariya, 2022).
α-Monobromination of Alkylaryl Ketones
Research has been conducted on the selective α-monobromination of various alkylaryl ketones, including derivatives of this compound. This process is valuable in organic chemistry for introducing bromine selectively into complex molecules, thus enabling further chemical transformations (W. Ying, 2011).
Synthesis of Novel Derivatives
This compound derivatives have been synthesized for various applications. For instance, derivatives have shown potential as cholinesterase inhibitors, which could be relevant in treating conditions like Alzheimer's disease (Usama Abu Mohsen et al., 2014). Additionally, derivatives have been explored for their antimicrobial properties (Li Bochao et al., 2017).
Properties
IUPAC Name |
1-[3-(bromomethyl)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVOWUZAOVUUBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75369-41-4 | |
Record name | 1-[3-(bromomethyl)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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